molecular formula C17H14N2 B13374207 (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

(2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

Cat. No.: B13374207
M. Wt: 246.31 g/mol
InChI Key: WJQQITMUIRDYKK-DOTOQJQBSA-N
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Description

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with phenyl groups at the 2 and 5 positions, and a nitrile group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted ketones with nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Halogenated or nucleophile-substituted pyrrole derivatives.

Scientific Research Applications

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the dihydro component.

    2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.

    2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid: Similar structure with a carboxylic acid group.

Uniqueness

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

(2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

InChI

InChI=1S/C17H14N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-10,15,17H,11H2/t15-,17+/m0/s1

InChI Key

WJQQITMUIRDYKK-DOTOQJQBSA-N

Isomeric SMILES

C1[C@H]([C@H](N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

C1C(C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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